molecular formula C21H25N5O2 B2975820 N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide CAS No. 899728-96-2

N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide

Cat. No.: B2975820
CAS No.: 899728-96-2
M. Wt: 379.464
InChI Key: YFUXZERBQXYCTR-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by its distinct substituents. The compound features a 2-cyanophenyl group at the N1 position and a complex ethyl group at the N2 position, which includes two dimethylamino moieties—one directly attached to the ethyl chain and another on the para position of a phenyl ring. The molecular formula is C21H24N5O2, with a molecular weight of 378.46 g/mol.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-25(2)17-11-9-15(10-12-17)19(26(3)4)14-23-20(27)21(28)24-18-8-6-5-7-16(18)13-22/h5-12,19H,14H2,1-4H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUXZERBQXYCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is a complex organic compound with potential biological activity. This article delves into its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

The synthesis of this compound involves several steps:

  • Formation of the Cyanophenyl Intermediate : This is achieved through nucleophilic substitution reactions where cyanide ions are introduced to halogenated phenyl compounds.
  • Introduction of the Dimethylamino Group : The reaction typically involves a naphthyl compound reacting with dimethylamine under basic conditions.
  • Coupling Reaction : The final step couples the cyanophenyl intermediate with the dimethylamino-naphthyl intermediate using oxalyl chloride to form the oxalamide linkage.

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This mechanism is crucial in modulating biochemical pathways relevant to various diseases.
  • Neurotransmitter Uptake Modulation : Similar compounds have shown potential in inhibiting neurotransmitter uptake, particularly norepinephrine (NE) and serotonin (5-HT), which are critical in mood regulation and antidepressant activity .

Case Studies and Research Findings

A series of studies have explored the pharmacological effects of similar compounds, highlighting their potential therapeutic applications:

  • Antidepressant Activity : Research on related compounds has demonstrated significant antidepressant effects in rodent models, particularly through antagonism of reserpine-induced hypothermia and modulation of noradrenergic responsiveness .
  • Kinase Inhibition : Some derivatives have been identified as kinase inhibitors, which could play a role in cancer therapy by disrupting cellular signaling pathways critical for tumor growth .

Comparative Analysis

The following table summarizes key characteristics and biological activities of this compound compared to similar compounds:

Compound NameStructure OverviewBiological ActivityReferences
This compoundContains cyanophenyl and dimethylamino groupsPotential enzyme inhibitor; modulates neurotransmitter uptake
N1-(2-cyanophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamideLacks naphthyl group; altered reactivityReduced biological activity compared to the former
N1-(2-cyanophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamideDifferent propyl substitutionKinase inhibition; potential anti-cancer properties

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related oxalamide derivatives, emphasizing substituent variations, molecular properties, and inferred biological implications.

Table 1: Structural and Physicochemical Comparison of Oxalamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound : N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide C21H24N5O2 378.46 2-cyanophenyl; dual dimethylamino groups High polarity due to electron-rich dimethylamino groups; moderate molecular weight
N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide () C19H20ClN4O3 ~387.45 3-chloro-4-methylphenyl; hydroxyethyl Chlorine and hydroxyl groups may enhance lipophilicity and metabolic stability
N1-(4-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide () C23H30ClN5O2 444.00 4-chlorophenyl; piperazinyl group Increased molecular weight and basicity due to piperazine; potential CNS activity
N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide () C22H26N4O2S 410.50 Indol-3-yl; methylthiophenyl Thioether and indole groups suggest varied metabolic pathways and redox interactions
N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (, Compound 2225) C20H23N3O4 369.42 2,3-dimethoxybenzyl; pyridinylethyl Pharmacokinetic parameters studied; methoxy groups may slow oxidative metabolism

Key Structural and Functional Insights

Dimethylamino groups increase polarity and solubility relative to lipophilic substituents like thiophene () or indole (), though steric bulk may limit membrane permeability .

Molecular Weight and Bioavailability :

  • The target compound’s moderate molecular weight (378.46 g/mol ) positions it within the typical range for drug-like molecules, unlike heavier analogs such as ’s compound (444.00 g/mol ), where the piperazinyl group adds complexity and weight .

Metabolic Considerations: Compounds with hydroxyethyl () or pyridinyl () groups are more likely to undergo Phase II conjugation (e.g., glucuronidation), whereas dimethylamino groups in the target compound may resist rapid hydrolysis, extending half-life .

Receptor Interactions: The dual dimethylamino groups in the target compound could facilitate interactions with cationic binding pockets in enzymes or G-protein-coupled receptors, contrasting with the halogenated () or aromatic heterocycle-containing () analogs .

Research Findings and Gaps

  • highlights pharmacokinetic studies on Compound 2225, which shares an oxalamide backbone but lacks the dimethylamino and cyano substituents of the target compound. This suggests the target’s metabolism may differ significantly due to its substituent-driven polarity .
  • and 5 underscore the impact of nitrogen-rich substituents (piperazine, indole) on molecular weight and solubility, providing a benchmark for inferring the target’s behavior in biological systems .
  • No direct data on the target compound’s synthesis, stability, or activity were found in the evidence, emphasizing the need for targeted experimental validation.

Q & A

Q. What are the recommended synthetic routes for N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Acylation : React 2-cyanophenylamine with oxalyl chloride to form the oxalamide backbone.

Substitution : Introduce the dimethylamino-substituted ethylamine moiety via nucleophilic substitution.

  • Critical Parameters :
  • Temperature control (0–5°C during acylation to avoid side reactions).
  • Solvent choice (e.g., dichloromethane for improved solubility of intermediates).
  • Catalytic use of triethylamine to neutralize HCl byproducts .
  • Yield Optimization : Pilot studies on analogous oxalamides (e.g., N1-cyclopentyl-N2-(1-isobutyryl-tetrahydroquinolin-7-yl)oxalamide) show yields of 60–75% under inert atmospheres .

Table 1 : Comparison of synthetic conditions for oxalamide derivatives

CompoundReaction Time (h)SolventYield (%)Purity (HPLC)Reference
N1-cyclopentyl-N2-(...)oxalamide12DCM6898.5
N1-(3-acetamidophenyl)-N2-(...)18THF7297.8

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :
  • Purity Analysis :
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min (based on structurally similar compounds) .
  • NMR : Key signals include:
  • δ 7.8–8.1 ppm (aromatic protons from 2-cyanophenyl).
  • δ 2.2–2.5 ppm (dimethylamino groups).
  • Mass Spectrometry : High-resolution ESI-MS expected at [M+H]⁺ ~434.2 g/mol (calculated via PubChem tools) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Step 1 : Validate assay conditions (e.g., pH, temperature, solvent compatibility). For example, dimethylamino groups may protonate under acidic conditions, altering binding affinity .
  • Step 2 : Cross-test in orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays).
  • Step 3 : Analyze batch-to-batch variability using HPLC and NMR to exclude impurities as confounding factors .
  • Case Study : A related oxalamide (N1-(3-acetamidophenyl)-N2-(3-(dimethylamino)propyl)oxalamide) showed inconsistent antimicrobial activity until purity was increased to >99% via recrystallization .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction :
  • LogP : Estimated at ~2.1 (moderate lipophilicity) using PubChem’s XLogP3 tool .
  • BBB Permeability : Likely low due to polar oxalamide and cyanophenyl groups.
  • Docking Studies : Target the compound’s dimethylamino groups for hydrogen bonding with kinase ATP-binding pockets (e.g., EGFR). Modify substituents to enhance binding free energy (ΔG ≤ −9 kcal/mol) .

Table 2 : Computational parameters for oxalamide derivatives

Target ProteinDocking Score (ΔG, kcal/mol)Key InteractionsReference
EGFR kinase−8.7H-bond with Lys721
CYP3A4−6.2Hydrophobic with heme

Q. What experimental designs are suitable for probing structure-activity relationships (SAR) in this compound’s derivatives?

  • Methodological Answer :
  • Variable Substituents :
  • Replace 2-cyanophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
  • Modify dimethylamino groups to diethylamino or piperidinyl to assess steric effects.
  • Assay Design :
  • In vitro : Measure IC₅₀ against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays.
  • In silico : Compare molecular descriptors (e.g., polar surface area, H-bond donors) with activity data .

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